molecular formula C13H18N2O2 B10973193 N-[4-(dimethylamino)phenyl]tetrahydrofuran-2-carboxamide

N-[4-(dimethylamino)phenyl]tetrahydrofuran-2-carboxamide

Cat. No.: B10973193
M. Wt: 234.29 g/mol
InChI Key: QLWHDUZKYUJPGF-UHFFFAOYSA-N
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Description

N-[4-(DIMETHYLAMINO)PHENYL]OXOLANE-2-CARBOXAMIDE is an organic compound known for its unique chemical structure and properties This compound features an oxolane ring attached to a carboxamide group, with a dimethylamino phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(DIMETHYLAMINO)PHENYL]OXOLANE-2-CARBOXAMIDE typically involves the reaction of 4-(dimethylamino)benzaldehyde with oxolane-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions: N-[4-(DIMETHYLAMINO)PHENYL]OXOLANE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

N-[4-(DIMETHYLAMINO)PHENYL]OXOLANE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[4-(DIMETHYLAMINO)PHENYL]OXOLANE-2-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness:

  • The unique combination of the oxolane ring and dimethylamino phenyl group imparts distinct chemical and biological properties to N-[4-(DIMETHYLAMINO)PHENYL]OXOLANE-2-CARBOXAMIDE, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]oxolane-2-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-15(2)11-7-5-10(6-8-11)14-13(16)12-4-3-9-17-12/h5-8,12H,3-4,9H2,1-2H3,(H,14,16)

InChI Key

QLWHDUZKYUJPGF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2CCCO2

Origin of Product

United States

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